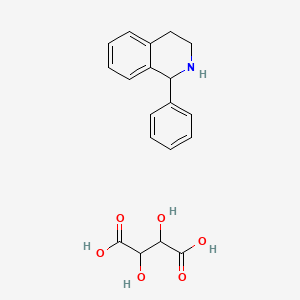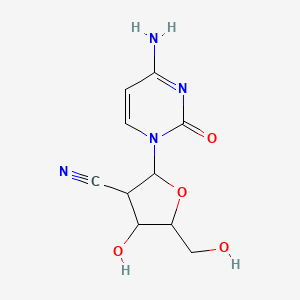
Sfrngvgsgvkktsfrrakq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sfrngvgsgvkktsfrrakq: Neuropeptide S (Rat) , is a synthetic peptide composed of 20 amino acids. It has a molecular weight of 2210.5 and is primarily used in scientific research. This compound is known for its role in regulating arousal and anxiety-like behavior in rodents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sfrngvgsgvkktsfrrakq is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis is carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: While this compound is primarily synthesized for research purposes, industrial-scale production would involve similar SPPS techniques, with optimizations for large-scale operations. This includes the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions: Sfrngvgsgvkktsfrrakq can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used as reducing agents.
Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase.
Major Products Formed:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Mutant peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Sfrngvgsgvkktsfrrakq has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating arousal and anxiety-like behavior in rodents.
Medicine: Potential therapeutic applications in treating anxiety disorders and sleep disturbances.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mécanisme D'action
Sfrngvgsgvkktsfrrakq exerts its effects by binding to the neuropeptide S receptor (NSPR). This binding activates intracellular signaling pathways, leading to increased locomotor activity and wakefulness. The peptide also reduces anxiety-like behavior by modulating neurotransmitter release in the brain .
Comparaison Avec Des Composés Similaires
Neuropeptide Y (NPY): Another neuropeptide involved in regulating anxiety and stress responses.
Corticotropin-Releasing Factor (CRF): Plays a role in the stress response and anxiety regulation.
Orexin (Hypocretin): Involved in regulating arousal, wakefulness, and appetite
Uniqueness: Sfrngvgsgvkktsfrrakq is unique due to its specific role in promoting arousal and reducing anxiety-like behavior through the NSPR pathway. Unlike other neuropeptides, it has a distinct amino acid sequence and specific receptor interactions that confer its unique biological effects .
Propriétés
IUPAC Name |
5-amino-2-[[6-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]hexanoyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C95H160N34O27/c1-49(2)73(127-71(137)44-111-78(141)65(42-69(101)135)125-84(147)61(31-21-39-110-95(106)107)120-86(149)63(123-77(140)55(99)46-130)40-53-22-9-7-10-23-53)89(152)113-43-70(136)115-66(47-131)79(142)112-45-72(138)128-74(50(3)4)90(153)121-57(27-14-17-35-97)81(144)117-58(28-15-18-36-98)85(148)129-75(52(6)133)91(154)126-67(48-132)88(151)124-64(41-54-24-11-8-12-25-54)87(150)119-60(30-20-38-109-94(104)105)82(145)118-59(29-19-37-108-93(102)103)80(143)114-51(5)76(139)116-56(26-13-16-34-96)83(146)122-62(92(155)156)32-33-68(100)134/h7-12,22-25,49-52,55-67,73-75,130-133H,13-21,26-48,96-99H2,1-6H3,(H2,100,134)(H2,101,135)(H,111,141)(H,112,142)(H,113,152)(H,114,143)(H,115,136)(H,116,139)(H,117,144)(H,118,145)(H,119,150)(H,120,149)(H,121,153)(H,122,146)(H,123,140)(H,124,151)(H,125,147)(H,126,154)(H,127,137)(H,128,138)(H,129,148)(H,155,156)(H4,102,103,108)(H4,104,105,109)(H4,106,107,110) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPBYGCOBLSFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C95H160N34O27 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2210.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)

![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)
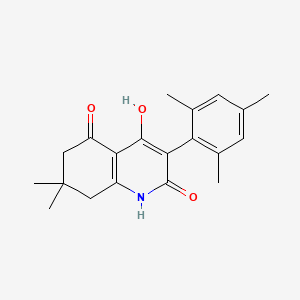
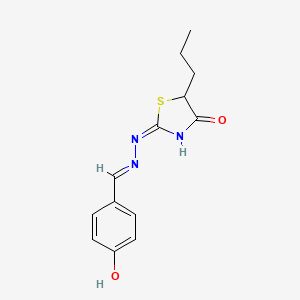
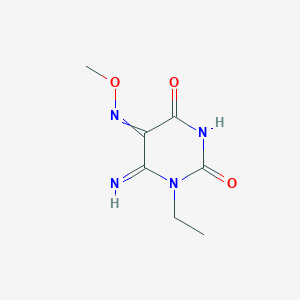
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B15284784.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![3-tert-butyl-1-{[(1-ethyl-5,6-dimethyl-1H-benzimidazol-2-yl)imino]methyl}-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ol](/img/structure/B15284798.png)

![7-bromo-3a,8b-dihydro-3H-cyclopenta[b][1]benzofuran-5-carboxylic acid](/img/structure/B15284807.png)
![2-[2-(5-Ethyl-4-oxo-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-4-methylphenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B15284808.png)
